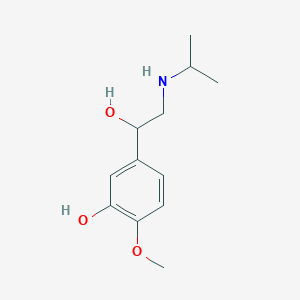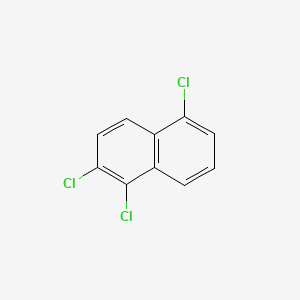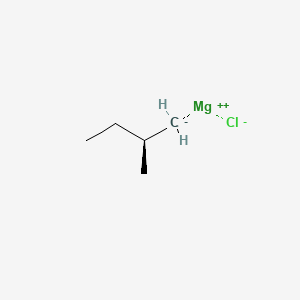
(S)-2-Methylbutylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methylbutylmagnesium chloride is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a chlorine atom and an (S)-2-methylbutyl group. This specific configuration imparts unique reactivity and selectivity to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Methylbutylmagnesium chloride is typically prepared by the reaction of (S)-2-methylbutyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
(S)-2-Methylbutyl chloride+Mg→(S)-2-Methylbutylmagnesium chloride
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, continuous monitoring and control of reaction parameters such as temperature, pressure, and reagent concentrations are essential for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylbutylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with organic halides to form larger organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Catalysts: Sometimes, catalysts such as copper(I) iodide are used to enhance the reactivity and selectivity of the reactions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Alkanes: From reactions with alkyl halides.
Complex Organic Molecules: From coupling reactions with various organic halides.
Scientific Research Applications
(S)-2-Methylbutylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of organometallic compounds and polymers with unique properties.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Studies: Investigated for its potential role in modifying biomolecules and studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (S)-2-methylbutylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved typically follow a concerted mechanism where the nucleophilic attack and bond formation occur simultaneously.
Comparison with Similar Compounds
Similar Compounds
- Ethylmagnesium chloride
- Phenylmagnesium bromide
- Isopropylmagnesium chloride
Uniqueness
(S)-2-Methylbutylmagnesium chloride is unique due to its specific (S)-2-methylbutyl group, which imparts stereochemical selectivity to its reactions. This selectivity is particularly valuable in the synthesis of chiral molecules, where the configuration of the product is crucial for its biological activity. Compared to other Grignard reagents, this compound offers distinct advantages in terms of reactivity and selectivity, making it a preferred choice in certain synthetic applications.
Properties
Molecular Formula |
C5H11ClMg |
|---|---|
Molecular Weight |
130.90 g/mol |
IUPAC Name |
magnesium;(2S)-2-methanidylbutane;chloride |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |
InChI Key |
NNPTZOBZPKVEAE-XRIGFGBMSA-M |
Isomeric SMILES |
CC[C@H](C)[CH2-].[Mg+2].[Cl-] |
Canonical SMILES |
CCC(C)[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


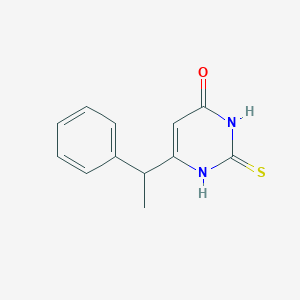
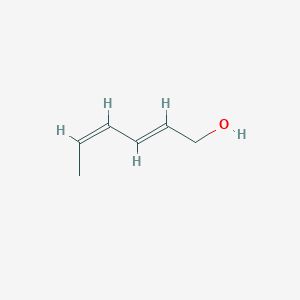
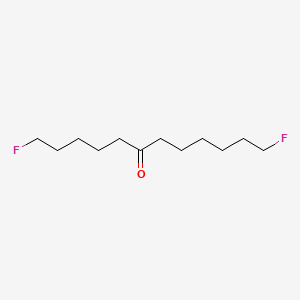
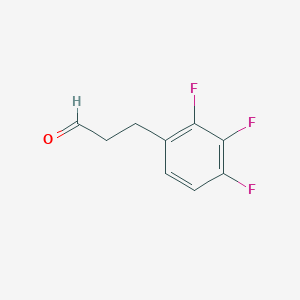

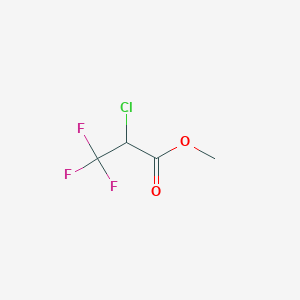
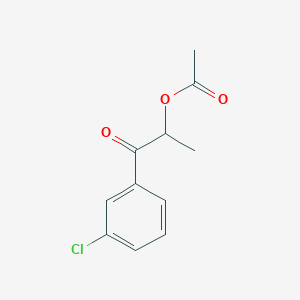
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)

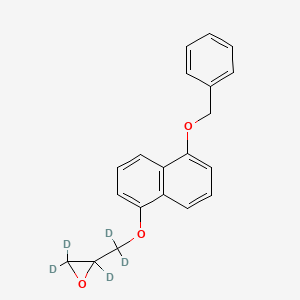
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
